7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt
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Overview
Description
7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt typically involves multiple steps. The starting materials often include 2-aminothiophenol and p-nitroaniline. The synthesis process generally follows these steps:
Nitration: The p-nitroaniline is nitrated to form p-nitroaniline.
Cyclization: The nitrated product undergoes cyclization with 2-aminothiophenol to form the benzothiazole ring.
Sulfonation: The benzothiazole derivative is then sulfonated to introduce the sulfonic acid group.
Reduction: The nitro group is reduced to an amino group.
Salt Formation: Finally, the compound is neutralized with triethanolamine to form the triethanolamine salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or the amino group to a hydroxylamine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonates or hydroxylamines.
Scientific Research Applications
Chemistry
In chemistry, 7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a fluorescent probe due to its benzothiazole moiety. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine
In medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The presence of the sulfonic acid group enhances its solubility, making it suitable for pharmaceutical formulations.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant colors make it ideal for textile and printing applications.
Mechanism of Action
The mechanism of action of 7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfonic acid group can enhance the compound’s binding affinity to proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure without the sulfonic acid and amino groups.
2-Aminobenzothiazole: Contains an amino group but lacks the sulfonic acid group.
6-Methylbenzothiazole: Similar structure but without the sulfonic acid and amino groups.
Uniqueness
7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt is unique due to the presence of both the sulfonic acid and amino groups, which confer distinct chemical properties and reactivity. Its triethanolamine salt form enhances its solubility and stability, making it more versatile for various applications.
Properties
CAS No. |
80890-42-2 |
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Molecular Formula |
C20H27N3O6S2 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H12N2O3S2.C6H15NO3/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9;8-4-1-7(2-5-9)3-6-10/h2-7H,15H2,1H3,(H,17,18,19);8-10H,1-6H2 |
InChI Key |
QDDVIQOJFQOVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
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